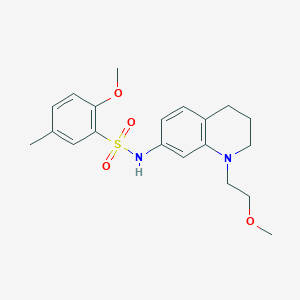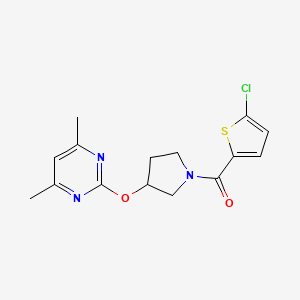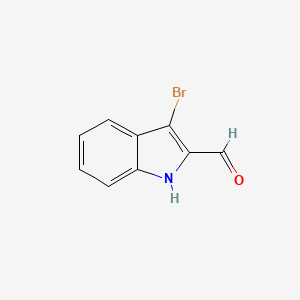
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide, also known as CTBQ, is a novel small molecule that has gained attention due to its potential therapeutic applications. CTBQ belongs to the class of quinazoline derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities
Research has demonstrated the potential of quinazolinone analogs, which are structurally related to N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide, in exhibiting significant antitubercular and antibacterial activities. For instance, some derivatives have shown promising results against Mycobacterium tuberculosis H37Rv strain and various Gram-positive and Gram-negative bacteria (G. K. Rao & R. Subramaniam, 2015).
Antipsychotic Potential
Heterocyclic analogs of quinazolinones have been evaluated as potential antipsychotic agents. These studies focus on their ability to bind to dopamine and serotonin receptors, indicating a potential role in managing psychiatric disorders (M. H. Norman et al., 1996).
Synthetic Methodologies
Recent advancements in synthetic methodologies for quinazolinone derivatives, including N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide, have been developed. These methods are crucial for the efficient production of these compounds, which have varied pharmacological applications (R. Mohebat et al., 2015).
Analgesic Activity
Some quinazolinone derivatives have been synthesized and evaluated for their analgesic activity. This suggests a potential application of N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide in pain management (H. Saad et al., 2011).
Antimicrobial Agents
Research indicates that some quinazolinone derivatives exhibit significant antimicrobial properties. This finding opens the possibility of utilizing N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide in the development of new antimicrobial agents (N. Desai et al., 2007).
Antihypertensive and Diuretic Properties
Some quinazolinone derivatives have been investigated for their antihypertensive and diuretic activities. This suggests a potential use of N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide in cardiovascular and renal therapeutics (M. Rahman et al., 2014).
Psychotropic Activity
Quinazolinone derivatives have also been evaluated for their psychotropic activity. They have shown potential in exhibiting sedative actions and anti-inflammatory effects, indicating possible applications in neuropsychiatric and inflammatory disorders (A. Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-12-10-15(11-13-17)14-29-22-24-19-9-5-4-8-18(19)21(28)26(22)25-20(27)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWTTUTXKIQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)


![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)
![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)

![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)
